molecular formula C30H43BrN4 B14258204 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide CAS No. 403664-74-4

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide

Katalognummer: B14258204
CAS-Nummer: 403664-74-4
Molekulargewicht: 539.6 g/mol
InChI-Schlüssel: QCZBZZIYEOJMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Vorbereitungsmethoden

The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide typically involves the diazotization of 4-aminonaphthalene-1-amine followed by coupling with 1-pentadecylpyridin-1-ium bromide. The reaction conditions often include the use of acidic media such as hydrochloric acid or sulfuric acid to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo dye .

Analyse Chemischer Reaktionen

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions including:

Wissenschaftliche Forschungsanwendungen

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also intercalate into DNA, disrupting its function and leading to cell death in certain cases .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide include other azo dyes such as azobenzene and methyl orange. These compounds share the azo group but differ in their substituents and overall structure, which can affect their chemical properties and applications. This compound is unique due to its specific substituents that confer distinct properties and applications .

Eigenschaften

CAS-Nummer

403664-74-4

Molekularformel

C30H43BrN4

Molekulargewicht

539.6 g/mol

IUPAC-Name

4-[(1-pentadecylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide

InChI

InChI=1S/C30H42N4.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-34-24-21-26(22-25-34)32-33-30-20-19-29(31)27-17-14-15-18-28(27)30;/h14-15,17-22,24-25,31H,2-13,16,23H2,1H3;1H

InChI-Schlüssel

QCZBZZIYEOJMBK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.